molecular formula C8H8ClF B2769561 Benzene, 1-(2-chloroethyl)-3-fluoro- CAS No. 41037-51-8

Benzene, 1-(2-chloroethyl)-3-fluoro-

Cat. No.: B2769561
CAS No.: 41037-51-8
M. Wt: 158.6
InChI Key: GYPFVSLTAQBJHV-UHFFFAOYSA-N
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Description

Benzene, 1-(2-chloroethyl)-3-fluoro-: is an organic compound with the molecular formula C8H8ClF It is a derivative of benzene, where one hydrogen atom is replaced by a 2-chloroethyl group and another by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol (RSH)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

Major Products:

    Substitution: Benzene, 1-(2-hydroxyethyl)-3-fluoro-, Benzene, 1-(2-aminoethyl)-3-fluoro-

    Oxidation: Benzene, 1-(2-carboxyethyl)-3-fluoro-, Benzene, 1-(2-oxoethyl)-3-fluoro-

    Reduction: Benzene, 1-(2-ethyl)-3-fluoro-

Mechanism of Action

The mechanism of action of Benzene, 1-(2-chloroethyl)-3-fluoro- involves its interaction with nucleophiles and electrophiles due to the presence of both electron-withdrawing (fluoro) and electron-donating (chloroethyl) groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • Benzene, 1-(2-chloroethyl)-
  • Benzene, 1-(2-bromoethyl)-3-fluoro-
  • Benzene, 1-(2-chloroethyl)-4-fluoro-

Uniqueness: Benzene, 1-(2-chloroethyl)-3-fluoro- is unique due to the specific positioning of the chloroethyl and fluoro groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the fluoro group at the meta position relative to the chloroethyl group influences the compound’s electronic distribution and steric effects, making it particularly useful in selective synthesis reactions .

Properties

IUPAC Name

1-(2-chloroethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPFVSLTAQBJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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